Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its presence in various pharmacologically active molecules, making it a significant target in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine derivatives with α-bromoesters. A common method includes the condensation of 2-aminopyridine with ethyl bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction is often carried out in solvents such as ethanol or acetonitrile, with bases like sodium hydroxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can also be integrated into the process to improve reaction rates and selectivity . Additionally, green chemistry approaches, such as aqueous-phase reactions and solvent-free conditions, are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring can lead to partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine esters.
Scientific Research Applications
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can be compared to other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known sedative-hypnotic used for the treatment of insomnia.
Rifaximin: An antibiotic used to treat gastrointestinal infections.
Zolimidine: An anti-ulcer agent.
Uniqueness: The unique structural features of this compound, such as the presence of the ethyl ester group and the specific substitution pattern on the imidazo[1,2-a]pyridine ring, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.BrH/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9;/h4-7H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKTPCYCDHACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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